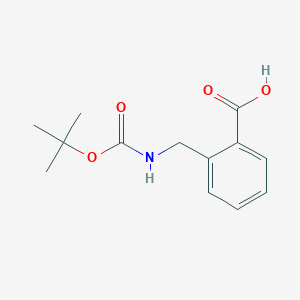

2-(1-Amino-2-tert-butoxy-2-oxoethyl)benzoic acid

概要

説明

The compound "2-(Boc-aminomethyl)benzoic acid" is not directly studied in the provided papers; however, related compounds with similar structural motifs are discussed. For instance, the study of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication reveals the importance of the carboxylic acid group and the ortho, ortho substituent pattern for the activity of these compounds . Additionally, the crystal structure and biological activity of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester have been investigated, indicating the relevance of the benzoic acid moiety in biological activity .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the optimization of Mitsunobu reaction conditions for the synthesis of 2-aminopyridinomethyl pyrrolidine derivatives, which are potent neuronal nitric oxide synthase inhibitors . A key step in the synthesis of these inhibitors is the deprotection of the benzyl group from the N-Boc and N-Bn double protected 2-aminopyridine ring, which has been facilitated by acetic acid .

Molecular Structure Analysis

The molecular structure of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester has been studied using spectral methods and X-ray crystallography. DFT calculations, including NBO analysis and frontier molecular orbitals, have been performed to compare theoretical and experimental values, showing good agreement . This indicates the importance of computational methods in understanding the molecular structure of benzoic acid derivatives.

Chemical Reactions Analysis

The chemical reactions involving benzoic acid derivatives are complex and can be influenced by the presence of various substituents. For example, the debenzylation of N-Boc, N-Benzyl double protected aminopyridinomethylpyrrolidine derivatives is a critical reaction in the synthesis of neuronal nitric oxide synthase inhibitors . The reaction conditions, such as the use of acetic acid, play a significant role in the success of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be inferred from the crystal structure analysis of 2-amino-5-chloropyridine–benzoic acid, where the carboxyl group is twisted away from the attached ring, and the molecules are linked into chains via hydrogen bonds . These interactions can significantly affect the solubility, stability, and reactivity of the compounds.

科学的研究の応用

As a Building Block for Peptidomimetics and Combinatorial Chemistry

2-(Boc-aminomethyl)benzoic acid has shown promise as a building block for the synthesis of peptidomimetics. Its efficiency in synthesizing novel unnatural amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid, is significant. This particular amino acid, due to its distinct functionalities, can be selectively protected and used in peptide bond formation without the need for protecting the arylamino group, as demonstrated in the synthesis of various pseudopeptides (Pascal et al., 2000).

In the Synthesis of Orthogonally Protected Aromatic Diamine

This compound plays a critical role in the synthesis of orthogonally protected aromatic diamines, such as 3-(N-Boc-aminomethyl)-5-(N-Fmoc-aminomethyl)benzoic acid. The uniqueness of this synthesis lies in the sequential introduction of orthogonal protecting groups, enabling the creation of complex tweezer receptors with unsymmetrically substituted side arms. This process enhances structural and functional diversity compared to symmetric tweezers (Kuchelmeister & Schmuck, 2009).

In the Synthesis of Novel Synthetic Oligomers

The compound is used in creating new classes of synthetic oligomers, featuring conformationally constrained amino acid residues like 2-aminomethyl benzoic acid and proline. These oligomers, which include motifs like γ/α 2-Amb-Pro, can be assembled using solution-phase Boc strategy, expanding the structural repertoire of β/α Ant-Pro motif oligomers (Ramesh et al., 2012).

As a Scaffold in Chemical Libraries

It serves as a scaffold for creating diversity and as a linker for simplifying screening in chemical libraries. The compound's use in developing unnatural diamino acid derivatives is notable, allowing for controlled assembly and disassembly of bolaform superamphiphiles in water. This application is crucial in the field of controlled and targetable drug delivery (Pascal et al., 2003).

In Electrochemical Applications

2-(Boc-aminomethyl)benzoic acid has been utilized in the modification of boron-doped diamond electrodes for the electrochemical determination of trace levels of metals like Cd(II) in water samples. This application highlights its potential in environmental monitoring and water quality assessment (Innuphat & Chooto, 2017).

Safety and Hazards

作用機序

Target of Action

2-(Boc-aminomethyl)benzoic acid, also known as Boc-Oamb, is primarily used in peptide synthesis . .

Mode of Action

Given its use in peptide synthesis, it can be inferred that it may interact with amino acids or peptides during the synthesis process .

Biochemical Pathways

As a reagent in peptide synthesis, it likely plays a role in the formation of peptide bonds, which are crucial in the creation of proteins .

Pharmacokinetics

As a compound used in peptide synthesis, its bioavailability would likely depend on the specific context of its use .

Result of Action

Given its role in peptide synthesis, it can be inferred that it contributes to the formation of peptide bonds, which are essential for protein structure and function .

Action Environment

Like many chemical reactions, factors such as temperature, ph, and the presence of other chemicals could potentially influence its effectiveness and stability .

生化学分析

Biochemical Properties

The role of 2-(Boc-aminomethyl)benzoic acid in biochemical reactions is primarily as a reagent in the formation of Boc-protected amines and amino acids . This process is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O .

Molecular Mechanism

The molecular mechanism of 2-(Boc-aminomethyl)benzoic acid involves the formation of Boc-protected amines and amino acids . This process occurs through reaction with a base and the anhydride Boc 2 O . The Boc group is stable towards most nucleophiles and bases .

Temporal Effects in Laboratory Settings

It is known to be a stable compound used in peptide synthesis .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Boc-aminomethyl)benzoic acid involves the protection of the amine group with a Boc group, followed by the reaction of the protected amine with 2-bromoacetic acid to form the desired product.", "Starting Materials": [ "2-aminomethylbenzoic acid", "Boc anhydride", "DMF", "triethylamine", "2-bromoacetic acid", "DIPEA", "DCM", "NaHCO3", "NaCl", "Na2SO4", "HCl", "NaOH" ], "Reaction": [ "Dissolve 2-aminomethylbenzoic acid in DMF and add triethylamine.", "Slowly add Boc anhydride to the reaction mixture and stir for several hours at room temperature.", "Add DCM to the reaction mixture and wash with NaHCO3 and NaCl.", "Dry the organic layer with Na2SO4 and evaporate the solvent to obtain the Boc-protected amine.", "Dissolve the Boc-protected amine in DMF and add DIPEA.", "Slowly add 2-bromoacetic acid to the reaction mixture and stir for several hours at room temperature.", "Add DCM to the reaction mixture and wash with NaHCO3 and NaCl.", "Dry the organic layer with Na2SO4 and evaporate the solvent to obtain the desired product.", "Purify the product by recrystallization from a suitable solvent.", "Deprotect the Boc group with HCl in dioxane.", "Adjust the pH of the reaction mixture with NaOH and extract the product with DCM.", "Wash the organic layer with water and dry with Na2SO4.", "Evaporate the solvent to obtain the final product, 2-(Boc-aminomethyl)benzoic acid." ] } | |

CAS番号 |

669713-61-5 |

分子式 |

C13H17NO4 |

分子量 |

251.28 g/mol |

IUPAC名 |

2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoic acid |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)10(14)8-6-4-5-7-9(8)11(15)16/h4-7,10H,14H2,1-3H3,(H,15,16) |

InChIキー |

GWVKDNNYKKKOHC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1C(=O)O |

正規SMILES |

CC(C)(C)OC(=O)C(C1=CC=CC=C1C(=O)O)N |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1335356.png)

![dibenzo[c,e]oxepin-5(7H)-one](/img/structure/B1335364.png)

![1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione](/img/structure/B1335372.png)

![3-(Furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335398.png)